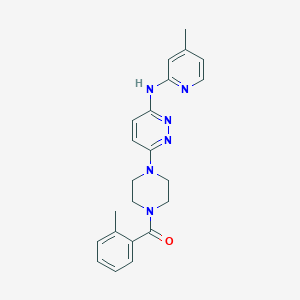

(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone

Description

This compound features a piperazine core linked to a pyridazine ring and an o-tolyl (ortho-methylphenyl) methanone group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors or enzymes. The pyridazine ring, a nitrogen-containing heterocycle, may enhance solubility and hydrogen-bonding capacity, while the o-tolyl group could influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

(2-methylphenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-16-9-10-23-20(15-16)24-19-7-8-21(26-25-19)27-11-13-28(14-12-27)22(29)18-6-4-3-5-17(18)2/h3-10,15H,11-14H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZMUPDOJGDVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a messenger molecule with diverse functions throughout the body.

Mode of Action

The compound interacts with its targets, the nitric oxide synthases, to mediate the production of nitric oxide. Nitric oxide is a key player in various physiological processes, including neurotransmission, immune defense, and regulation of cell death.

Biochemical Pathways

The compound’s interaction with nitric oxide synthases affects the nitric oxide pathway. Nitric oxide is a critical component in several biochemical pathways, including those involved in neurotransmission, immune response, and apoptosis. The downstream effects of these pathways can have significant impacts on physiological processes such as memory, learning, and immune defense.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The result of the compound’s action is the production of nitric oxide, which has diverse functions throughout the body. In the brain and peripheral nervous system, nitric oxide displays many properties of a neurotransmitter. In macrophages, nitric oxide mediates tumoricidal and bactericidal actions.

Biological Activity

The compound (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone , also known by its IUPAC name, is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C22H24N6O

- Molecular Weight : 442.4 g/mol

- CAS Number : 1021028-01-2

The compound features a pyridazine ring, a piperazine moiety, and a substituted aromatic group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease pathways. For instance, studies suggest that it could modulate immune responses by interacting with programmed cell death proteins (PD-1/PD-L1) or other relevant pathways in cancer therapy .

Antimicrobial Activity

Research indicates that compounds similar to (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone exhibit significant antimicrobial properties. For example, derivatives have shown promising results against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM in various studies .

Anticancer Properties

The compound's structural analogs have been evaluated for their anticancer activities. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with some derivatives exhibiting low micromolar GI50 values, indicating strong antiproliferative effects . The mechanism often involves inhibition of tubulin polymerization and interference with cell cycle progression .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can inhibit key enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases . The inhibition profiles suggest potential applications in developing treatments for conditions like Alzheimer's disease.

Case Studies

| Study | Target Pathogen | IC50/IC90 Values | Effect Observed |

|---|---|---|---|

| Study 1 | Mycobacterium tuberculosis | IC90: 3.73 - 4.00 μM | Significant antimicrobial activity |

| Study 2 | Cancer Cell Lines | GI50 < 5.0 μM | High cytotoxicity and antiproliferative effects |

| Study 3 | AChE | IC50: Not specified | Enzyme inhibition leading to potential neuroprotective effects |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the piperazine and pyridazine moieties significantly influence biological activity. For instance, substituents on the aromatic rings can enhance binding affinity to target proteins, thereby increasing efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties by targeting specific kinases involved in tumor growth. For instance, research has shown that similar piperazine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. These inhibitors have been linked to reduced proliferation of cancer cells, making them potential candidates for cancer therapy .

Neurological Disorders

The piperazine moiety in the compound suggests potential applications in treating neurological disorders such as depression and anxiety. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to improved therapeutic outcomes in mood disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy and safety profile. The presence of the 4-methylpyridinyl group enhances its binding affinity to various biological targets, while the piperazine ring contributes to its pharmacokinetic properties, such as solubility and permeability .

| Structural Feature | Impact on Activity |

|---|---|

| 4-Methylpyridinyl Group | Increases target affinity |

| Piperazine Ring | Improves pharmacokinetics |

| o-Tolyl Group | Enhances lipophilicity |

Inhibition of CDK Activity

A study published in the Journal of Medicinal Chemistry highlighted a series of piperazine derivatives, including related compounds to (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone, showing potent inhibition of CDK4 and CDK6. These findings suggest that modifications to the piperazine structure can lead to enhanced selectivity and potency against specific cancer types .

Evaluation in Animal Models

In vivo studies using animal models have demonstrated the compound's potential efficacy in reducing tumor size when administered at specific dosages. These studies provide a foundation for further clinical trials aimed at assessing its safety and effectiveness in human subjects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to arylpiperazine derivatives and pyridazine-containing analogs from the literature. Key structural and functional differences are summarized below:

Structural Variations and Physicochemical Properties

*Estimated using fragment-based methods due to lack of experimental data.

- Piperazine Core : All compounds share a piperazine moiety, which facilitates interactions with biological targets via hydrogen bonding and conformational flexibility.

- Heterocyclic Rings : The pyridazine ring in the target compound may confer distinct electronic properties compared to thiophene (Compound 21) or pyrazole (Compound 5), influencing binding kinetics and solubility.

Hypothesized Bioactivity

Q & A

Basic Research Questions

Q. How can researchers design a robust synthesis pathway for (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone?

- Methodological Answer :

-

Step 1 : Start with coupling reactions between pyridazine and piperazine derivatives. For example, use Suzuki-Miyaura cross-coupling to attach the 4-methylpyridin-2-ylamine moiety to the pyridazin-3-yl group .

-

Step 2 : Optimize reaction conditions (solvent, temperature, catalyst). Evidence suggests toluene or DCM as solvents for similar heterocyclic couplings, with catalytic Pd(PPh₃)₄ .

-

Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity using HPLC (>99% purity as in ).

-

Step 4 : Finalize the methanone linkage via Friedel-Crafts acylation using o-tolyl derivatives under anhydrous conditions .

- Table 1: Key Synthesis Parameters

| Parameter | Optimization Range | Evidence Source |

|---|---|---|

| Solvent | Toluene, DCM, or DMF | |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | |

| Reaction Temperature | 80–110°C | |

| Purification | Column chromatography, HPLC |

Q. What analytical techniques are most reliable for characterizing this compound and its impurities?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regioselectivity of pyridazine-piperazine coupling. Compare chemical shifts with analogous structures in .

-

High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, ±2 ppm accuracy) .

-

HPLC with UV Detection : Monitor impurities (e.g., unreacted pyridazine intermediates) using C18 columns and acetonitrile/water gradients (retention time ~8–12 min, as in ) .

- Table 2: Analytical Techniques Comparison

| Technique | Purpose | Sensitivity | Evidence Source |

|---|---|---|---|

| ¹H NMR | Structural confirmation | 1–5 mol% impurity | |

| HPLC-UV | Purity assessment | 0.1% detection | |

| HRMS | Molecular weight verification | ±2 ppm accuracy |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritancy (H315/H319 hazards as per ) .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the methanone group .

- Waste Disposal : Neutralize acidic/basic residues (e.g., from Friedel-Crafts reactions) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

-

Approach 1 : Conduct split-plot experimental designs (as in ) to isolate variables (e.g., solvent polarity, pH). For instance, test bioactivity in DMSO vs. saline to assess solvent-induced conformational changes .

-

Approach 2 : Use computational docking to compare binding affinities across assay conditions (e.g., MD simulations with varying protonation states of the piperazine group) .

- Table 3: Common Data Contradictions & Solutions

| Contradiction Source | Resolution Strategy | Evidence Source |

|---|---|---|

| Solvent polarity effects | Standardize solvent (e.g., DMSO) | |

| Impurity interference | Use preparative HPLC (>99.5% purity) |

Q. What strategies can elucidate the structure-activity relationship (SAR) of its analogs?

- Methodological Answer :

- Step 1 : Synthesize analogs with modified substituents (e.g., replace o-tolyl with p-chlorophenyl as in or 4-methylpyridin-2-yl with 4-methoxyphenyl as in ) .

- Step 2 : Test bioactivity in standardized assays (e.g., kinase inhibition) and correlate with steric/electronic parameters (Hammett constants, logP) .

- Step 3 : Use QSAR models to predict activity of untested analogs .

Q. How do solvent polarity and pH impact the compound’s electronic properties?

- Methodological Answer :

- Experimental Design : Measure dipole moments via solvatochromic shifts (e.g., UV-Vis in solvents like ethanol, DMSO, and water as in ). Compare ground vs. excited state dipole moments .

- pH Studies : Titrate the compound in buffered solutions (pH 3–10) and monitor spectral changes to identify protonation sites (e.g., piperazine nitrogen) .

Key Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.